molecular formula C19H16N4O4S2 B2461688 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide CAS No. 300378-49-8

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide

Cat. No. B2461688
CAS RN: 300378-49-8
M. Wt: 428.48
InChI Key: HHTCCHDYNMBKPH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Dimethylaminobenzylidene)-rhodanine” is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .


Physical And Chemical Properties Analysis

The molar mass of “5-(4-Dimethylaminobenzylidene)-rhodanine” is 264.37 g/mol . It has a melting point of 275 - 280 °C and decomposes at this temperature . It is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .

Scientific Research Applications

Anti-Melanogenic Activity

Background: Melanogenesis, the process of melanin production, plays a crucial role in skin pigmentation. Excessive melanin production can lead to hyperpigmentation disorders, such as melasma and age spots. Researchers have explored compounds that inhibit melanogenesis as potential therapeutic agents.

Compound Activity: Implications:

Electrochemical Synthesis

Background: Electrochemical methods provide an efficient and sustainable approach to synthesizing organic compounds. Researchers have investigated the electrochemical synthesis of various derivatives.

Compound Synthesis: Implications:

Other Potential Applications

While the above fields represent key areas of interest, additional research avenues may include:

Safety and Hazards

“5-(4-Dimethylaminobenzylidene)-rhodanine” is classified as highly hazardous to water . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .

properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(28)29-16)20-17(24)14-5-3-4-6-15(14)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTCCHDYNMBKPH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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